Lactofen
Overview
Description
Lactofen is a complex ester of acifluorfen and is a nitrophenyl ether selective herbicide and fungicide. It is used in postemergence applications to certain crops which are resistant to its action. The compound is applied as a foliar spray and is commonly used to control broadleaved weeds in soybeans, cereals, potatoes, and peanuts . This compound is available in solid form or as an emulsifiable concentrate under the trade name COBRA .
Mechanism of Action
Target of Action
Lactofen is a diphenyl ether postemergence herbicide . The primary target of this compound is the enzyme protoporphyrinogen oxidase (Protox) . This enzyme plays a crucial role in the porphyrin biosynthetic pathway, which is the last common step before the branching of the pathway for chlorophyll and heme synthesis .
Mode of Action
This compound acts by inhibiting Protox . This inhibition blocks the production of chlorophyll, leading to the formation of highly reactive molecules that destroy lipid membranes . The destruction of these membranes eventually leads to the death of the weed .
Biochemical Pathways
The inhibition of Protox by this compound affects the porphyrin biosynthetic pathway . This pathway is responsible for the production of chlorophyll and heme. When Protox is inhibited, it leads to the accumulation of protoporphyrin IX . This compound is thought to be translocated outside the organelle where it is oxidized by nonenzymatic reactions or by herbicide-insensitive oxidases mainly in the plasma membrane .
Pharmacokinetics
The metabolism of this compound has been studied in rat and loach liver microsomes . Both loach and rat liver microsomes have the ability to metabolize rac-Lactofen, with half-lives of 1.93 and 1.28 hours, respectively . Enantioselective metabolism behaviors were observed in loach and rat liver microsomes . R-Lactofen was preferentially metabolized in loach liver microsome, while S-Lactofen was preferentially metabolized in rat liver microsome .
Result of Action
The action of this compound results in the death of the weed . This is due to the destruction of lipid membranes caused by the highly reactive molecules formed as a result of the inhibition of Protox . In addition to this, this compound induces the expression of defense-related genes in soybean . It causes enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, soil salinity can affect the fate of this compound in soil . In a study, it was found that this compound concentration was greater in salinized soil than in control soil . The degradation of this compound and its metabolites was restrained by the application of salts and residues remained for a longer time in the salinized soil . This suggests that inappropriate management of soil and water resources that lead to increased salinity has the potential to enhance pesticide residues risk in soil .
Biochemical Analysis
Biochemical Properties
Lactofen is acted upon by an enzyme named LacH, which is involved in its biodegradation . LacH is a neutral esterase that catalyzes the hydrolysis of this compound to form acifluorfen . The enzyme prefers short chain p-nitrophenyl esters (C2–C6) and exhibits maximum activity towards p-nitrophenyl acetate .
Cellular Effects
It is known that the degradation of this compound by LacH is an important part of the biochemical reactions that occur in the soil microbiome .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by the LacH enzyme to form acifluorfen . This reaction is enantioselective, with R-(−)-lactofen being degraded faster than S-(+)-lactofen .
Temporal Effects in Laboratory Settings
In laboratory settings, the activity of LacH towards this compound has been observed to be optimal at a pH of 7.0 and a temperature of 40°C . The activity of LacH is strongly inhibited by Hg2+ and Zn2+ .
Metabolic Pathways
This compound is involved in the metabolic pathways of the soil microbiome, where it is degraded by the LacH enzyme
Preparation Methods
The preparation of lactofen involves an esterification reaction between acifluorfen and 2-ethyl chloropropionate in an organic solvent in the presence of acid-binding agents. The acid-binding agents can include potassium hydroxide, sodium hydroxide, sodium tripolyphosphate, borax anhydrous, calcium oxide, sodium metasilicate, sodium orthosilicate, and sodium acetate . Another method involves the condensation of acifluorfen-sodium and ethyl 2-chloropropionate under the action of a quaternary ammonium salt catalyst .
Chemical Reactions Analysis
Lactofen undergoes various chemical reactions, primarily involving oxidation and reduction. It acts by inhibiting protoporphyrinogen oxidase, which blocks the production of chlorophyll and forms highly reactive molecules that destroy lipid membranes, leading to weed death . The main metabolic pathways of this compound involve its conversion to desethyl this compound and acifluorfen . Common reagents used in these reactions include protoporphyrinogen oxidase inhibitors and various organic solvents.
Scientific Research Applications
Lactofen is widely used in scientific research for its herbicidal properties. It is used to control broadleaf weeds in field crops and vegetables . The compound has also been studied for its differential metabolism in various organisms, including rats and loaches, highlighting its enantioselective behavior . Additionally, this compound has been investigated for its potential as a disease resistance-inducing agent in plants .
Comparison with Similar Compounds
Lactofen is similar to other diphenylether herbicides such as fomesafen and acifluorfen. this compound is unique in its enantioselective behavior and its ability to induce disease resistance in plants . Other similar compounds include oxyfluorfen and nitrofen, which also belong to the diphenylether class of herbicides .
Properties
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)13-9-12(5-6-15(13)24(27)28)31-16-7-4-11(8-14(16)20)19(21,22)23/h4-10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONWAEURSVPLRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3NO7 | |
Record name | LACTOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18164 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024160 | |
Record name | Lactofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lactofen is a dark brown to tan solid. Insoluble in water. Used as an herbicide., Tan to dark brown solid; [HSDB] Off-white solid; [MSDSonline] | |
Record name | LACTOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18164 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lactofen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in isopropanol = 20%; soluble in acetone and xylene, In water, 0.1 mg/L at 25 °C | |
Record name | LACTOFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.391 at 25 °C | |
Record name | LACTOFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000007 [mmHg], 7X10-8 mm Hg at 25 °C | |
Record name | Lactofen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5778 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | LACTOFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Lactofen belongs to the diphenylether class of herbicides, which targets protoporphyrinogen oxidase, which in turn causes singlet oxygen generation. In tolerant plants like soybean (Glycine max), the chemical nonetheless causes necrotic patches called "bronzing" in contact areas. Here it is shown that such bronzing is accompanied by cell death, which was quantified from digital microscopic images using Assess Software. Cellular autofluorescence accompanied cell death, and a homolog of the cell death marker gene, Hsr203j, was induced by lactofen in treated soybean tissues. Thus, this form of chemically induced cell death shares some hallmarks of certain types of programmed cell death. In addition to the cell death phenotype, lactofen caused enhanced expressions of chalcone synthase and chalcone reductase genes, mainly in the exposed and immediately adjacent (proximal) cells. Furthermore, isoflavone synthase genes, which are wound inducible in soybean, were up-regulated by lactofen in both proximal and distal cell zones in minimally wounded cotyledons and further enhanced in wounded tissues. Moreover, if the wall glucan elicitor from Phytophthora sojae was present during lactofen treatment, the induction of isoflavone synthase was even more rapid. These results are consistent with the fact that lactofen triggers massive isoflavone accumulations and activates the capacity for glyceollin elicitation competency. In addition, lactofen induces late expression of a selective set of pathogenesis-related (PR) protein genes, including PR-1a, PR-5, and PR-10, mainly in treated proximal tissues. These various results are discussed in the context of singlet oxygen-induced responses and lactofen's potential as a disease resistance-inducing agent., A technical grade of lactofen (1'[carboethoxy]ethyl 5-[2-chloro-4-[trifluoro-methyl] phenoxy]-2-nitrobenzoate) has been shown to induce liver tumors in mice. To determine a possible mechanism of action, the effect of exposure for 7 weeks to dietary concentrations of 2, 10, 50, and 250 ppm technical grade lactofen and 250 ppm of pure lactofen was studied for various liver parameters in groups of male and female CD-1 mice. Liver-weight to body-weight ratio, liver catalase, liver acyl-CoA oxidase, liver cell cytoplasmic eosinophilia, nuclear and cellular size, and peroxisomal staining were increased by the tumorigenic dose of lactofen, i.e., 250 ppm, in a fashion similar to the comparison chemical nafenopin (500 ppm), which is a peroxisome proliferator. Lower doses of lactofen that were reported as nontumorigenic had little or no effect on these parameters., Based on the weight-of-the-evidence of the toxicity database, there are sufficient data to classify lactofen as a non-genotoxic hepatocarcinogen in rodents with peroxisome proliferation being a plausible mode of action. Studies with transgenic mouse confirmed that essentially all of the of the effects of PPs in rodent liver are mediated by PPAR . | |
Record name | LACTOFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark brown to tan | |
CAS No. |
77501-63-4 | |
Record name | LACTOFEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18164 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Lactofen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77501-63-4 | |
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Record name | Lactofen [ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7024160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LACTOFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L44N8UV47O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LACTOFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
44-46 °C | |
Record name | LACTOFEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6991 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of lactofen in plants?
A1: this compound, a diphenyl ether herbicide, primarily targets the enzyme protoporphyrinogen oxidase (Protox). [, , , ] This enzyme plays a crucial role in the biosynthesis of chlorophyll and heme, essential pigments for plant photosynthesis and respiration.
Q2: How does this compound binding to Protox affect plants?
A2: By binding to Protox, this compound inhibits its activity, leading to the accumulation of protoporphyrinogen IX. [, , ] This accumulation, in turn, triggers the formation of singlet oxygen, a highly reactive oxygen species (ROS). [] The uncontrolled production of singlet oxygen causes oxidative damage to cell membranes, lipids, and other cellular components, ultimately leading to cell death. [, ]
Q3: What are the visible symptoms of this compound application on susceptible plants?
A3: this compound application causes rapid tissue damage in susceptible plants, characterized by symptoms like bronzing (necrotic patches), wilting, and ultimately, plant death. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C19H19ClF3NO5 and a molecular weight of 433.8 g/mol.
Q5: Does the effectiveness of this compound vary with soil properties?
A5: Yes, research indicates that soil pH and texture influence the enantioselective degradation of this compound. [] The (S)-(+)-enantiomer degrades faster, leading to residues enriched with the (R)-(-)-enantiomer. []
Q6: How does this compound behave in the environment after application?
A6: this compound undergoes biotransformation in the environment, primarily through microbial degradation. [] One identified pathway involves the cleavage of the ester bond in this compound's alkanoic side chain by bacterial esterases. []
Q7: Does this compound pose any environmental risks?
A7: While this compound is effective for weed control, research suggests potential ecotoxicological effects. [] Therefore, strategies to mitigate its negative impact on the environment, such as using cover crops to reduce runoff, are essential. []
Q8: What is the primary application of this compound?
A8: this compound is primarily used as a selective herbicide for controlling broadleaf weeds in various crops, including soybeans and peanuts. [, , , , , ]
Q9: Does the spray droplet size impact the efficacy of this compound?
A9: Studies indicate that spray droplet size does not significantly influence the efficacy of this compound on Palmer amaranth control. []
Q10: Does this compound application induce any phytotoxic effects on crops?
A10: this compound, while generally selective, can cause phytotoxic effects on certain crops depending on factors such as application rate, timing, and cultivar. [, , , , ] For instance, early vegetative stage application on soybean can cause injury, but the severity often diminishes with plant maturity. []
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